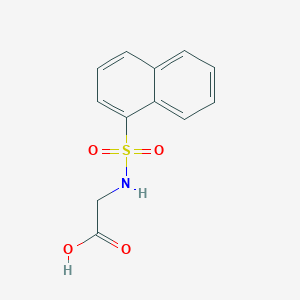
N-(1-Naphthylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Naphthylsulfonyl)glycine, also known as NSG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine and is mostly used as a tool in chemical biology, biochemistry, and medicinal chemistry.
Wirkmechanismus
N-(1-Naphthylsulfonyl)glycine works by blocking the active site of enzymes and proteins, which inhibits their function. It binds to the active site of enzymes and proteins, preventing them from interacting with their substrates. This mechanism of action has been used to study the function of enzymes and proteins in various biological processes.
Biochemical and Physiological Effects:
N-(1-Naphthylsulfonyl)glycine has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells and reduce the risk of diabetes. N-(1-Naphthylsulfonyl)glycine has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Naphthylsulfonyl)glycine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified to suit the needs of the experiment. N-(1-Naphthylsulfonyl)glycine has also been shown to be stable in various conditions, which makes it suitable for long-term experiments.
However, N-(1-Naphthylsulfonyl)glycine also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-(1-Naphthylsulfonyl)glycine can also be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in water-based solutions.
Zukünftige Richtungen
There are several future directions for N-(1-Naphthylsulfonyl)glycine research. One direction is the development of N-(1-Naphthylsulfonyl)glycine-based drugs for the treatment of cancer and other diseases. Another direction is the use of N-(1-Naphthylsulfonyl)glycine in the development of new tools for chemical biology and biochemistry. N-(1-Naphthylsulfonyl)glycine can also be used to study the function of enzymes and proteins in various biological processes.
Conclusion:
In conclusion, N-(1-Naphthylsulfonyl)glycine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology, biochemistry, and medicinal chemistry to study the function of enzymes and proteins. N-(1-Naphthylsulfonyl)glycine has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes. However, N-(1-Naphthylsulfonyl)glycine also has some limitations for lab experiments, which can limit its use in certain experiments. There are several future directions for N-(1-Naphthylsulfonyl)glycine research, including the development of N-(1-Naphthylsulfonyl)glycine-based drugs and the use of N-(1-Naphthylsulfonyl)glycine in the development of new tools for chemical biology and biochemistry.
Synthesemethoden
N-(1-Naphthylsulfonyl)glycine can be synthesized by the reaction of 1-naphthalenesulfonyl chloride and glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to obtain the final product. The synthesis of N-(1-Naphthylsulfonyl)glycine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1-Naphthylsulfonyl)glycine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology and biochemistry to study the function of enzymes and proteins. N-(1-Naphthylsulfonyl)glycine has been used to modify the activity of enzymes by blocking their active sites, which has helped in understanding their role in various biological processes.
N-(1-Naphthylsulfonyl)glycine has also been used in medicinal chemistry to develop drugs that target specific enzymes and proteins. It has been used in the development of drugs for cancer, diabetes, and other diseases. N-(1-Naphthylsulfonyl)glycine has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes.
Eigenschaften
Molekularformel |
C12H11NO4S |
|---|---|
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
InChI-Schlüssel |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)